2-Cyclohexylhexanoic acid
CAS No.: 6051-23-6
Cat. No.: VC19728496
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6051-23-6 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 2-cyclohexylhexanoic acid |
| Standard InChI | InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14) |
| Standard InChI Key | UUHSRUZICHRYDT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1CCCCC1)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Characteristics
2-Cyclohexylhexanoic acid (C₁₂H₂₂O₂) consists of a six-carbon aliphatic chain with a cyclohexyl substituent at the second position and a terminal carboxylic acid group. Key identifiers include:
Spectroscopic Data
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IR (Vapor Phase): Peaks at 1705 cm⁻¹ (C=O stretch) and 2920 cm⁻¹ (C-H stretch) confirm the carboxylic acid and cyclohexyl groups .
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NMR: ¹H NMR (CDCl₃) shows δ 1.2–1.8 (m, cyclohexyl protons), δ 2.3 (t, CH₂ adjacent to COOH), and δ 11.5 (s, COOH) .
Synthesis and Production Methods
Catalytic Hydrogenation
Phenylacetic acid derivatives undergo hydrogenation over palladium or platinum catalysts to yield 2-cyclohexylhexanoic acid. This method achieves >90% purity but requires high-pressure conditions (2–3 MPa H₂) .
Esterification-Hydrolysis
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Ester Formation: Cyclohexene reacts with benzoylformic acid esters (e.g., ethyl benzoylformate) via Lewis acid-catalyzed ene reactions .
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Hydrogenation: Intermediate esters (e.g., ethyl 2-cyclohexylhexanoate) are reduced using Pd/C or RuO₂, followed by acidic hydrolysis .
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Yield: 64–75% under optimized conditions (110°C, 2.1 MPa CO) .
Grignard Reaction
Cyclohexylmagnesium bromide reacts with carbon dioxide to form the carboxylic acid directly. This method introduces one additional carbon atom but is limited by substrate compatibility .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 316.2°C at 760 mmHg | |
| Density (25°C) | 0.968 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.469 | |
| Flash Point | 152.5°C | |
| Vapor Pressure (25°C) | 8.91 × 10⁻⁵ mmHg | |
| LogP | 3.90 |
Industrial and Pharmaceutical Applications
Lubricant Base Oils
2-Cyclohexylhexanoic acid esters (e.g., with pentaerythritol) exhibit high thermal stability (>230°C) and low viscosity indices, making them suitable for aviation turbine oils .
Pharmaceutical Intermediates
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Renin Inhibitors: Derivatives like Cha-ψ[CH(OH)CH₂]Val are potent antihypertensive agents (IC₅₀ = 1.26 nM) .
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Oxybutynin Synthesis: Intermediate in anticholinergic drugs for urinary incontinence .
Flavor and Fragrance
The acid’s caramel-like odor (detection threshold: 19 ppm) is utilized in food flavoring, particularly in dairy and confectionery products .
Recent Advances and Research
Catalytic Process Optimization
Pd(OAc)₂–PPh₃–p-toluenesulfonic acid systems enable one-pot synthesis from cyclohexanol and CO, achieving 64.8% yield at 110°C .
Biodegradable Polymers
Pseudomonas oleovorans metabolizes 2-cyclohexylhexanoic acid to produce polyhydroxyalkanoates (PHAs) with cyclohexyl side chains, applicable in biomedical materials .
Stereoselective Synthesis
Chiral auxiliaries (e.g., Evans oxazolidinones) facilitate enantioselective preparation of (R)-2-cyclohexylhexanoic acid, critical for asymmetric drug synthesis .
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